N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a diethylamino group, and an oxoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pentane chain is replaced by the diethylamino group.
Formation of the Oxoacetamide Moiety: The oxoacetamide moiety can be introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the indole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: It is used in the development of new materials, such as polymers and dyes, and in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or alteration of metabolic pathways.
Comparison with Similar Compounds
N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives, such as:
N-(2-(1H-indol-3-yl)ethyl)-2-oxoacetamide: This compound has a similar structure but lacks the diethylamino group, which may result in different biological activities and chemical properties.
N-(5-(dimethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide: This compound has a dimethylamino group instead of a diethylamino group, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-4-22(5-2)12-8-9-14(3)21-19(24)18(23)16-13-20-17-11-7-6-10-15(16)17/h6-7,10-11,13-14,20H,4-5,8-9,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNINIGHUDCXZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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